molecular formula C24H18O2 B14535709 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- CAS No. 62315-45-1

1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy-

Cat. No.: B14535709
CAS No.: 62315-45-1
M. Wt: 338.4 g/mol
InChI Key: NRFJVGOBJHXTNS-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- is an organic compound with a complex structure that includes a naphthalenone core substituted with diphenylmethylene and methoxy groups

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalenone with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach includes the condensation of naphthalenone with benzaldehyde derivatives under basic conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- involves its interaction with specific molecular targets and pathways. For example, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of certain enzymes and receptors involved in pain and inflammation pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- can be compared with other similar compounds such as:

The uniqueness of 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-methoxy- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62315-45-1

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-benzhydrylidene-4-methoxynaphthalen-1-one

InChI

InChI=1S/C24H18O2/c1-26-22-16-21(24(25)20-15-9-8-14-19(20)22)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3

InChI Key

NRFJVGOBJHXTNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C41

Origin of Product

United States

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